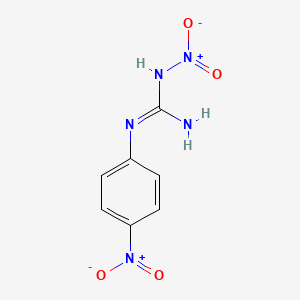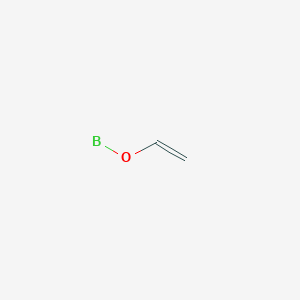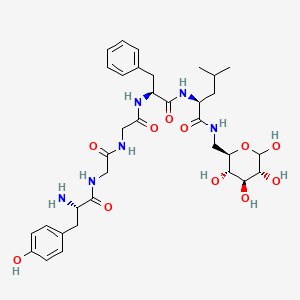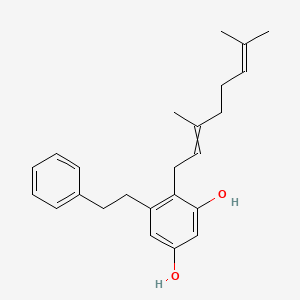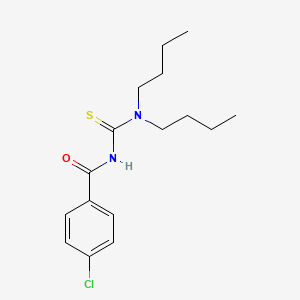
4-Chloro-N-(dibutylcarbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(dibutylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzene ring and a dibutylcarbamothioyl group attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(dibutylcarbamothioyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with dibutylthiocarbamate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(dibutylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The thiocarbamate group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Applications De Recherche Scientifique
4-Chloro-N-(dibutylcarbamothioyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(dibutylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The presence of the chloro and thiocarbamate groups allows for specific interactions with biological molecules, potentially leading to inhibition or activation of certain pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzamide: Lacks the dibutylcarbamothioyl group, making it less versatile in chemical reactions.
N,N-Dibutylthiocarbamate: Lacks the benzamide structure, limiting its applications in certain fields.
Uniqueness
4-Chloro-N-(dibutylcarbamothioyl)benzamide is unique due to the combination of the chloro group and the dibutylcarbamothioyl group, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
138370-65-7 |
|---|---|
Formule moléculaire |
C16H23ClN2OS |
Poids moléculaire |
326.9 g/mol |
Nom IUPAC |
4-chloro-N-(dibutylcarbamothioyl)benzamide |
InChI |
InChI=1S/C16H23ClN2OS/c1-3-5-11-19(12-6-4-2)16(21)18-15(20)13-7-9-14(17)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,18,20,21) |
Clé InChI |
WOXZVMVYVDEPBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=S)NC(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


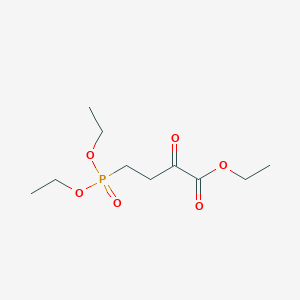
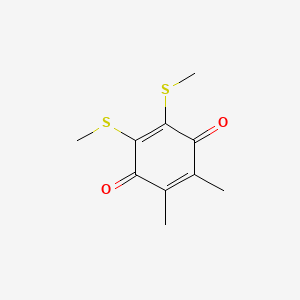
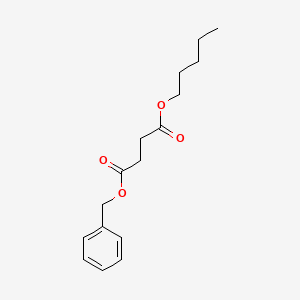
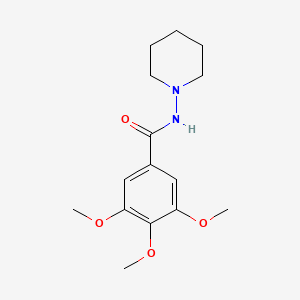

![2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14288569.png)
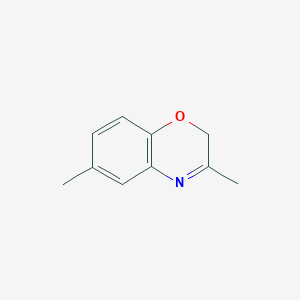
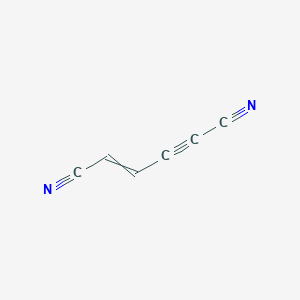
![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
